molecular formula C15H14FN3O4S2 B3405583 4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1396772-39-6

4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B3405583
CAS No.: 1396772-39-6
M. Wt: 383.4
InChI Key: MMAXOGJMQLUSEX-UHFFFAOYSA-N
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Description

4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a heterocyclic compound featuring a fluorinated benzothiazole core linked to an azetidine ring via an ether bond, further connected to a 3,5-dimethylisoxazole moiety through a sulfonyl group. This structure combines multiple pharmacophoric elements: the benzothiazole scaffold is associated with antimicrobial and anticancer activities, the azetidine ring enhances metabolic stability, and the sulfonyl-isoxazole group contributes to solubility and binding affinity.

Properties

IUPAC Name

4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S2/c1-8-14(9(2)23-18-8)25(20,21)19-6-10(7-19)22-15-17-13-11(16)4-3-5-12(13)24-15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXOGJMQLUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126677
Record name Benzothiazole, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-azetidinyl]oxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396772-39-6
Record name Benzothiazole, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-azetidinyl]oxy]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396772-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-azetidinyl]oxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Class

The compound shares structural homology with fluorinated benzothiazole derivatives reported in the literature. For example:

  • Compound 5 (): 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
    • Key differences :
  • Substituents: Compound 5 includes a triazole-pyrazole hybrid system, whereas the target compound features an azetidine-sulfonyl-isoxazole chain.
  • In contrast, the azetidine and sulfonyl groups in the target compound may introduce conformational flexibility .

Sulfonyl-Linked Heterocycles

  • Oxadiazole Derivatives (): Compounds such as 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f) exhibit sulfonyl-like linkages but differ in core heterocycles (oxadiazole vs. isoxazole). Functional Impact: Oxadiazoles are more electron-deficient than isoxazoles, affecting electronic distribution and receptor binding. The 3,5-dimethyl substitution on the isoxazole in the target compound likely enhances steric hindrance and lipophilicity compared to unsubstituted oxadiazoles .

Azetidine-Containing Analogues

  • Pharmacopeial Compounds (): Thiazol-5-ylmethyl carbamate derivatives with azetidine-like motifs highlight the role of small nitrogen-containing rings in improving pharmacokinetic profiles.
    • Comparison : The azetidine in the target compound is functionalized with a fluorobenzo[d]thiazol-2-yloxy group, which may enhance target selectivity compared to simpler azetidine derivatives lacking aromatic substituents .

Physicochemical and Crystallographic Comparisons

Property Target Compound Compound 5 () Oxadiazole 5f ()
Molecular Weight (g/mol) ~455.5 (calculated) ~630.5 ~450–500 (estimated)
Substituents Fluorobenzo[d]thiazole, azetidine, sulfonyl, dimethylisoxazole Fluorophenyl, triazole-pyrazole, thiazole Oxadiazole, benzylamino, aldehyde
Crystallinity Likely amorphous (no data) Triclinic (P¯I symmetry), isostructural Not reported (synthesized as oils)
Synthetic Yield N/A High (>80%) 82–86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

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